molecular formula C13H14N4O4 B213925 N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B213925
M. Wt: 290.27 g/mol
InChI Key: BLVQCOLTMDYJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide, also known as DMP 777, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. For example, N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. In addition to its effects on COX-2 and Akt, N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 has also been shown to inhibit the activity of the enzyme matrix metalloproteinase-9 (MMP-9), which is involved in the breakdown of extracellular matrix proteins. This suggests that N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 may have potential as a therapeutic agent for diseases characterized by excessive extracellular matrix breakdown, such as arthritis and cancer metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, its effects on various biological processes make it a versatile tool for investigating a wide range of research questions. However, one limitation of using N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777. One area of interest is the development of N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Another area of interest is the investigation of N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777's effects on other biological processes, such as angiogenesis and wound healing. Finally, further studies are needed to fully elucidate the mechanism of action of N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 and its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 involves a multistep process that begins with the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form 3,5-dimethylphenyl-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with methoxyamine hydrochloride to form the corresponding oxime, which is subsequently reduced to the amine using sodium borohydride. The final step involves the nitration of the amine using a mixture of nitric acid and sulfuric acid to yield N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 has been used in a variety of scientific research applications, including studies on inflammation, cancer, and neurodegenerative diseases. One study found that N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 was able to inhibit the production of inflammatory cytokines in macrophages, suggesting that it may have potential as an anti-inflammatory agent. Another study demonstrated that N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 was able to induce apoptosis in cancer cells, indicating that it may have anticancer properties. Additionally, N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide 777 has been shown to have neuroprotective effects in a mouse model of Parkinson's disease.

properties

Product Name

N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C13H14N4O4/c1-7-4-8(2)6-9(5-7)14-12(18)10-11(17(19)20)13(21-3)16-15-10/h4-6H,1-3H3,(H,14,18)(H,15,16)

InChI Key

BLVQCOLTMDYJNI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-])C

Origin of Product

United States

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